![molecular formula C17H17Br2NO3 B270830 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270830.png)
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway plays a crucial role in cell survival and proliferation, and its dysregulation is often observed in various types of cancers. By inhibiting this pathway, the compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been studied extensively. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity to normal cells. Additionally, it has been shown to inhibit angiogenesis, which is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its potent anti-tumor activity, selectivity towards cancer cells, and minimal toxicity to normal cells. However, its limitations include the need for further research to optimize its pharmacokinetic properties and identify potential drug interactions.
Future Directions
There are several future directions for the research on 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include:
1. Optimization of its pharmacokinetic properties to improve its efficacy in vivo.
2. Identification of potential drug interactions to ensure its safety when used in combination with other drugs.
3. Exploration of its potential applications in other types of cancers.
4. Development of novel drug delivery systems to enhance its bioavailability and target specific cancer cells.
5. Investigation of its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a promising compound with potent anti-tumor activity and minimal toxicity to normal cells. Its mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, and it has shown promising results in inhibiting the growth of various types of cancers. Further research is needed to optimize its pharmacokinetic properties, identify potential drug interactions, and explore its potential applications in other diseases.
Synthesis Methods
The synthesis of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2,5-dimethylphenylhydrazine with 2,5-dimethylfuran-3,4-dicarboxylic anhydride in the presence of triethylamine and acetonitrile. The resulting product is then subjected to bromination using N-bromosuccinimide and purified using column chromatography.
Scientific Research Applications
The potential medicinal applications of 6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide have been explored in various scientific studies. It has been found to exhibit potent anti-tumor activity in breast cancer cells by inducing apoptosis. Additionally, it has shown promising results in inhibiting the growth of pancreatic cancer cells and reducing the viability of leukemia cells.
properties
Product Name |
6-bromo-N-(4-bromo-2,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molecular Formula |
C17H17Br2NO3 |
Molecular Weight |
443.1 g/mol |
IUPAC Name |
2-bromo-N-(4-bromo-2,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-4-11(7(2)3-10(6)18)20-16(21)12-8-5-9-13(12)17(22)23-15(9)14(8)19/h3-4,8-9,12-15H,5H2,1-2H3,(H,20,21) |
InChI Key |
FWRIMMHLVVHWPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




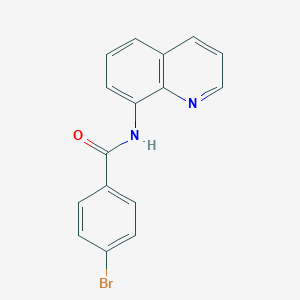

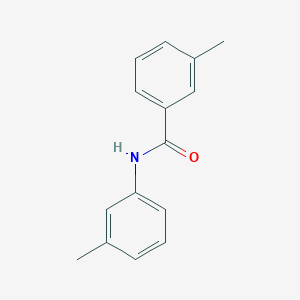
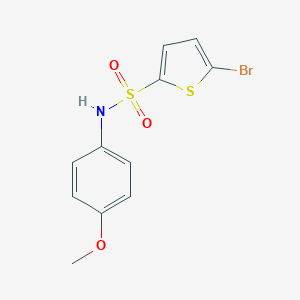
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
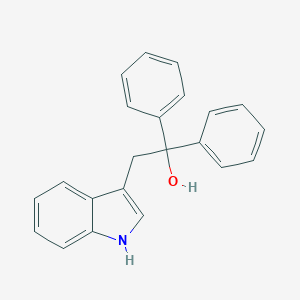
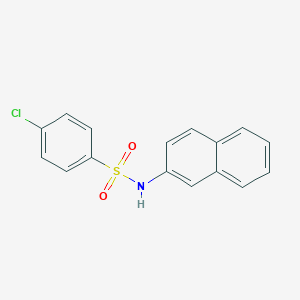
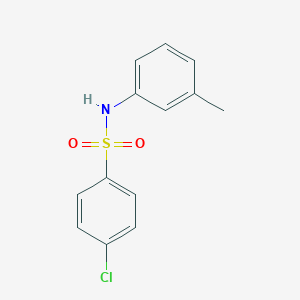
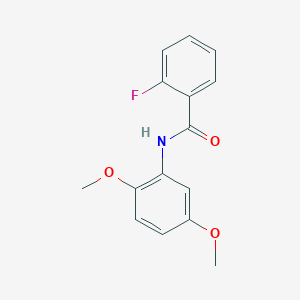

![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-nitrobenzamide](/img/structure/B270766.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)